molecular formula C11H16N2O B2567477 Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] CAS No. 2375274-73-8

Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]

Cat. No.: B2567477
CAS No.: 2375274-73-8
M. Wt: 192.262
InChI Key: QTERKQLTIMUKNL-UHFFFAOYSA-N
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Description

Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] is a fused heterocyclic compound featuring a spirocyclic architecture, where a dihydro-pyrrolopyrazine moiety is linked to an oxane (tetrahydropyran) ring via a shared spiro carbon. This structural motif imparts conformational rigidity and unique electronic properties, making it a candidate for diverse applications, including pharmaceuticals and materials science.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-10-8-12-9-11(13(10)5-1)3-6-14-7-4-11/h1-2,5,12H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTERKQLTIMUKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCC3=CC=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] typically involves multi-step reactions. One common method includes:

Industrial Production Methods

Industrial production methods for Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly for its kinase inhibitory activity.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action for Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] vs. Dispiropiperazine Derivatives (SPOPP-3/SPOPP-5)

SPOPP-3 (1) and SPOPP-5 (2) () are dispiropiperazines with acenaphthenequinone substituents. Key differences and similarities include:

  • Structural Features: SPOPP-3: Spiro[2',3]-bis(acenaphthene-1'-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine.
  • Biological Activity :
    • SPOPP-3 exhibits potent anti-proliferative activity (IC50 0.63–13 µM) via G2/M phase arrest and apoptosis induction in cancer cells .
    • The oxane ring in the target compound may modulate cytotoxicity by enhancing solubility or altering target engagement (e.g., kinase inhibition).
  • Physicochemical Properties :
    • SPOPP-3 has a higher molecular weight (344.41 g/mol) and logP (~2.44) compared to the oxane-containing compound, which is expected to have reduced hydrophobicity due to the oxygen atom .
Table 1: Comparison with SPOPP Derivatives
Property SPOPP-3 (1) Spiro[2,3-dihydro...oxane] (Inferred)
Molecular Formula C22H20N2O2 Likely C12–14H16–18N2O
Molecular Weight 344.41 g/mol ~210–230 g/mol (estimated)
Key Substituents Acenaphthenequinone Oxane ring
logP 2.44 Lower (predicted)
Bioactivity Anti-proliferative (IC50 0.63–13 µM) Unreported; potential anticancer

Comparison with Benzoimidazole-Pyrrolopyrazine Hybrids (4BP/5BP)

  • Structural Differences :
    • 4BP features a fused benzoimidazole ring system, while the target compound replaces this with an oxane ring.
  • Optical Properties :
    • 4BP derivatives exhibit strong blue fluorescence (400–450 nm in DMSO), modulated by electron-withdrawing/donating substituents at R1/R2 positions .
    • The oxane ring may introduce steric or electronic effects that shift emission maxima or alter aggregation-induced emission (ACQ) behavior.
  • Bioapplications :
    • 4BP compounds show good cell permeability and low phototoxicity, suitable for bioimaging . The target compound’s oxane moiety could improve aqueous solubility for in vivo applications.
Table 2: Fluorescence and Bioimaging Potential
Compound Emission Maxima (nm) Substituent Effects Cell Permeability
4BP (e.g., 8d) 400–450 Electron-withdrawing groups ↑ intensity High
Target Compound Unreported Oxane may ↓ ACQ effect via polarity changes Predicted moderate

Comparison with Pyrrolo[1,2-a]pyrazine-diones ()

Hexahydro derivatives like 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione () highlight conformational flexibility:

  • Structural Rigidity :
    • The spiro-oxane structure imposes rigidity, whereas dione derivatives adopt more flexible conformations.
  • Bioactivity :
    • Dione derivatives are less studied for bioactivity but serve as intermediates in peptide mimetics. The target compound’s rigidity may favor selective binding to protein targets (e.g., kinases ).

Biological Activity

Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] is a nitrogen-containing heterocyclic compound characterized by its unique spiro structure. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

The biochemical properties of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] have been extensively studied. The compound exhibits significant interactions with various enzymes and proteins:

  • Kinase Inhibition : It has shown inhibitory activity against several kinases involved in cell signaling pathways. This inhibition occurs through binding to the active sites of these enzymes, preventing substrate phosphorylation and disrupting signal transduction pathways .
  • Oxidative Stress Response : The compound interacts with proteins involved in oxidative stress responses, enhancing its antioxidant properties and offering cellular protection against reactive oxygen species .

Cellular Effects

The effects of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] on cellular processes are profound:

  • Induction of Apoptosis : In cancer cells, the compound induces apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes .
  • Metabolic Modulation : It affects the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic flux within cells .

Molecular Mechanisms

At the molecular level, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] exerts its biological effects through several mechanisms:

  • Enzyme Interaction : The compound binds to target enzymes leading to inhibition of critical phosphorylation events necessary for cell signaling .
  • Gene Expression Modulation : It can interact with transcription factors and regulatory proteins to alter the transcriptional activity of genes involved in cell proliferation and stress responses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]. In vitro evaluations have demonstrated significant activity against various pathogens:

Pathogen TypeMinimum Inhibitory Concentration (MIC)Notes
Gram-positive bacteria0.22 - 0.25 μg/mLEffective against Staphylococcus aureus
Gram-negative bacteriaVariesDemonstrated synergistic effects with antibiotics
Fungi (e.g., Candida)Not specifiedActive against certain fungal isolates

The compound has also shown efficacy in inhibiting biofilm formation and has been identified as a potential candidate for further development in antimicrobial therapies .

Case Studies

Several case studies illustrate the biological activity of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]:

  • Cancer Cell Line Studies : In a study involving various cancer cell lines, treatment with the compound resulted in significant apoptosis induction and reduced cell viability. The study highlighted its potential as an anticancer agent through modulation of apoptotic pathways .
  • Antimicrobial Efficacy : Another study evaluated the compound's efficacy against multiple bacterial strains. Results indicated that it significantly inhibited bacterial growth and biofilm formation compared to standard antibiotics like Ciprofloxacin .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] scaffold?

  • Methodology : Double cyclization reactions, as demonstrated in hybrid pyrrolo-pyrazine systems, are effective. For example, reactions with substituted o-phenylenediamines under optimized conditions (e.g., DBSA/toluene or TFA/DMSO) yield regioselective products. Reaction optimization should focus on solvent systems and acid catalysts to improve yields (e.g., 8a–8g in 65–92% yields) .
  • Structural Confirmation : X-ray crystallography (e.g., CCDC 1919367) and NMR/HRMS analysis are critical for verifying regiochemistry and spiro connectivity .

Q. How can regioselectivity challenges in spiro compound synthesis be addressed?

  • Methodology : Use unsymmetrical substrates (e.g., 4-fluoro-o-phenylenediamine) with controlled reaction conditions to isolate regioisomers (e.g., 8c and 8e). Column chromatography and crystallographic validation are essential for separation and structural assignment .

Q. What analytical techniques are recommended for characterizing spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] derivatives?

  • Methodology :

  • 1H/13C NMR : Assign proton environments and confirm substitution patterns (e.g., aromatic protons in 8x at δ 7.8–8.2 ppm) .
  • HRMS (ESI-QTOF) : Validate molecular weights (e.g., [M + Na]+ for 8c: 324.0907) .
  • X-ray Diffraction : Resolve spirocyclic geometry and torsional angles .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of spiro-pyrrolo-pyrazine derivatives?

  • Methodology : Compare analogs via structure-activity relationship (SAR) studies. For example:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on aryl rings enhance antimicrobial activity, while methoxy groups may improve solubility .
  • Spiro vs. Non-Spiro : Spirocyclic variants (e.g., hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]) exhibit unique binding modes compared to saturated derivatives due to conformational rigidity .

Q. How can contradictory data in reaction yields or biological activities be resolved?

  • Methodology :

  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature) affecting yields. For instance, TFA/DMSO may underperform vs. DBSA/toluene for sterically hindered substrates .
  • Biological Replicates : Conduct dose-response assays in triplicate to account for variability in antimicrobial or antioxidant activity .

Q. What computational approaches are suitable for predicting the binding affinity of spiro-pyrrolo-pyrazines to biological targets?

  • Methodology :

  • Molecular Docking : Simulate interactions with enzymes (e.g., aldose reductase for diabetic complications) using software like AutoDock. Compare results with experimental IC50 values .
  • QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ values) with activity data to prioritize synthetic targets .

Q. How can spiro compound stability under physiological conditions be assessed?

  • Methodology :

  • In Vitro Stability Assays : Incubate compounds in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC and identify metabolites using LC-MS .

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